

Validating the Structure of 1-(2-Nitrophenyl)pyrazole: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: **1-(2-Nitrophenyl)pyrazole**

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This guide provides a comprehensive comparison of spectroscopic data for validating the chemical structure of **1-(2-Nitrophenyl)pyrazole**. Targeted at researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for verification. To offer a clear benchmark, the predicted data for **1-(2-Nitrophenyl)pyrazole** is compared with experimental data from its structural isomers, 1-(3-Nitrophenyl)pyrazole and 1-(4-Nitrophenyl)pyrazole.

Introduction

Accurate structural confirmation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. This guide focuses on the spectroscopic validation of **1-(2-Nitrophenyl)pyrazole**, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific isomer, this guide utilizes predicted data for **1-(2-Nitrophenyl)pyrazole** and compares it against the experimentally determined spectra of its 3-nitro and 4-nitro analogs. This comparative approach allows for a robust validation of the target structure by examining the influence of the nitro group's position on the spectral readouts.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for **1-(2-Nitrophenyl)pyrazole** and its structural isomers. The predicted NMR data for **1-(2-Nitrophenyl)pyrazole** was generated using online NMR prediction tools.

Table 1: ^1H NMR Spectroscopic Data (Predicted vs. Experimental)

Compound	H-3 (ppm)	H-4 (ppm)	H-5 (ppm)	Aromatic Protons (ppm)
1-(2-Nitrophenyl)pyrazole (Predicted)	~7.8	~6.5	~8.0	~7.6 - 8.2
1-(3-Nitrophenyl)pyrazole (Experimental)	7.82 (d)	6.54 (t)	8.51 (d)	7.72 (t), 8.01 (d), 8.28 (d), 8.67 (s)
1-(4-Nitrophenyl)pyrazole (Experimental)	7.80 (d)	6.55 (t)	8.65 (d)	8.0 (d), 8.4 (d)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted vs. Experimental)

Compound	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	Aromatic Carbons (ppm)
1-(2-Nitrophenyl)pyrazole (Predicted)	~141	~108	~128	~124, 126, 130, 134, 135, 146
1-(3-Nitrophenyl)pyrazole (Experimental)	142.2	108.9	128.0	119.3, 124.0, 130.8, 134.1, 141.2, 149.1
1-(4-Nitrophenyl)pyrazole (Experimental)	142.4	109.1	127.6	119.5, 125.6, 143.5, 146.4

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group	1-(2-Nitrophenyl)pyrazole Derivative (Experimental) [1]	1-(4-Nitrophenyl)pyrazole (Experimental)
NO ₂ Asymmetric Stretch	1530 - 1510	~1520
NO ₂ Symmetric Stretch	1352 - 1328	~1340
C=N Stretch (Pyrazole Ring)	1612 - 1595	~1605
C-H Aromatic Stretch	3180 - 3120	~3100

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
1-(Nitrophenyl)pyrazoles	189.05 [M] ⁺	[M-NO ₂] ⁺ , [M-NO ₂ -HCN] ⁺ , [C ₆ H ₄ N] ⁺

Experimental Protocols

Standardized protocols for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
 - Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
 - Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, use the KBr pellet method. Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Perform a background scan of the empty sample compartment or the KBr pellet holder.
 - Acquire the sample spectrum with a resolution of at least 4 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrument: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- Acquisition:
 - EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. Use a standard electron energy of 70 eV.
 - ESI-MS: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound using spectroscopic methods.

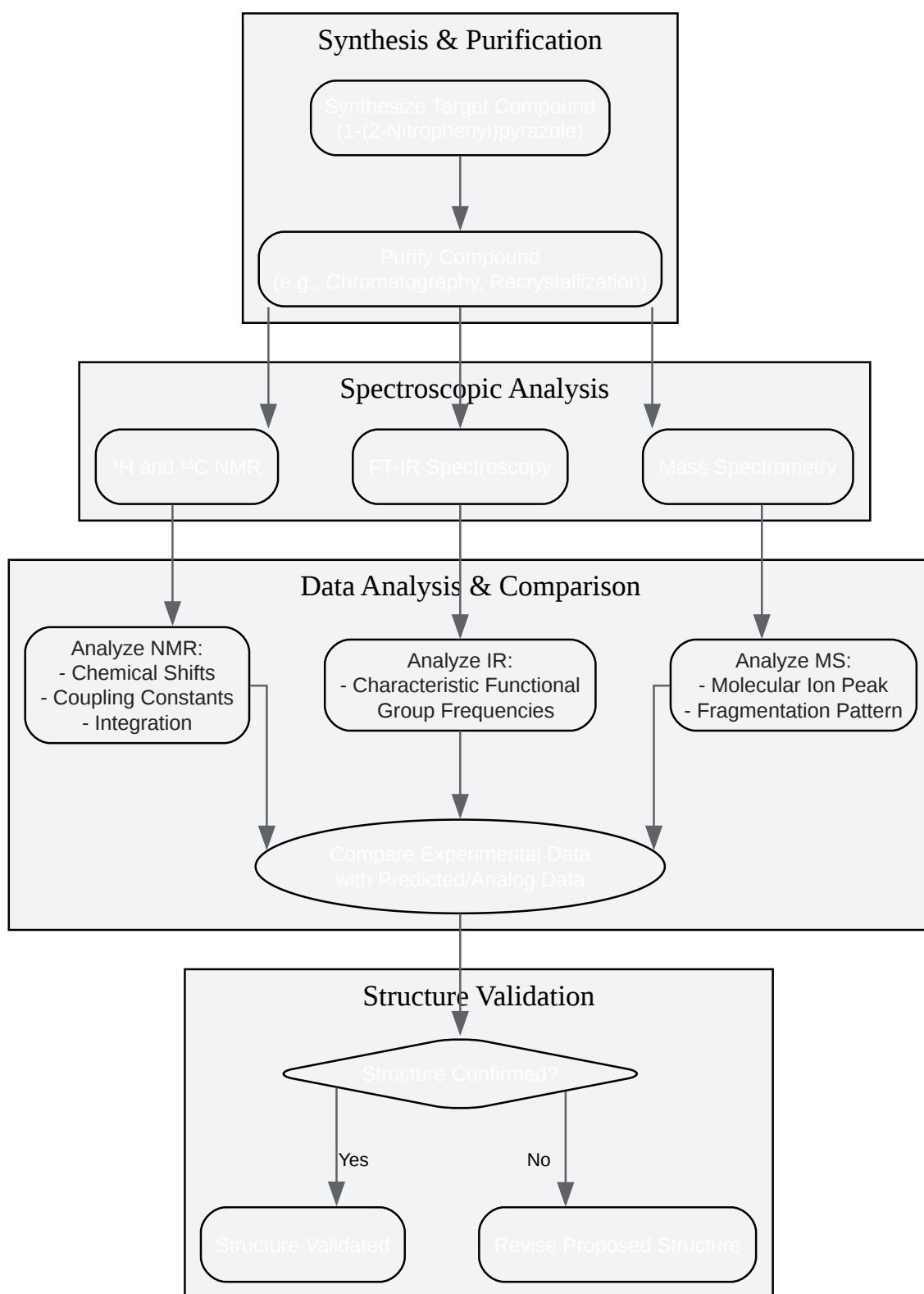
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Figure 1. Workflow for the spectroscopic validation of a synthesized chemical compound.

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References

- 1. Simulate and predict NMR spectra [nmrdb.org]
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